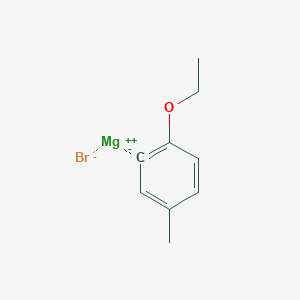
magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is a complex organometallic compound. It is a derivative of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a magnesium atom bonded to a 1-ethoxy-4-methylbenzene-6-ide group and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide typically involves the reaction of 1-ethoxy-4-methylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:
1-ethoxy-4-methylbenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling temperature can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Substitution Reactions: Often involves alkyl halides, with the reaction carried out under reflux conditions.
Coupling Reactions: Commonly involves palladium or nickel catalysts, with the reaction carried out under inert atmosphere conditions.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Substitution Reactions: Produces substituted benzene derivatives.
Coupling Reactions: Produces biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Can be used to modify biological molecules for studying their functions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The magnesium atom plays a crucial role in stabilizing the negative charge on the carbon atom, making it highly reactive.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a 1-ethoxy-4-methylbenzene group.
Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Uniqueness
Magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide is unique due to the presence of the 1-ethoxy-4-methylbenzene group, which can impart different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propiedades
IUPAC Name |
magnesium;1-ethoxy-4-methylbenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGZWOOVJZGLS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
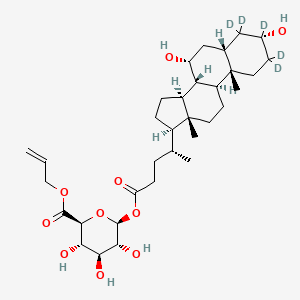
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
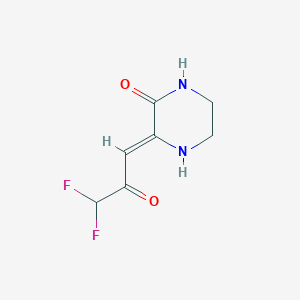
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
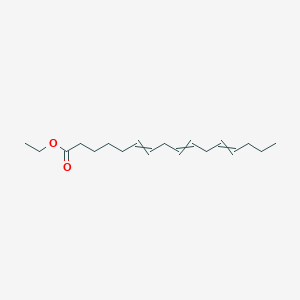
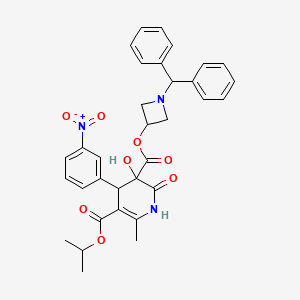
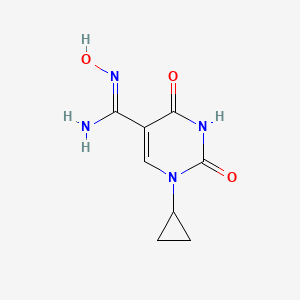
![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
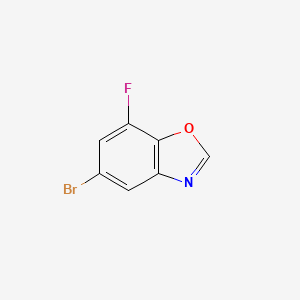
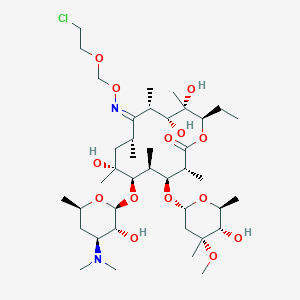
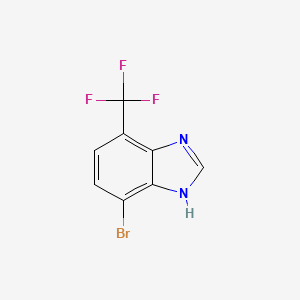
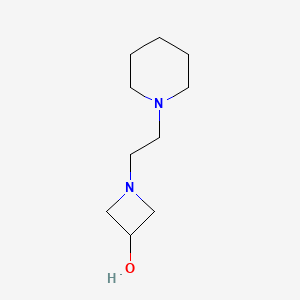
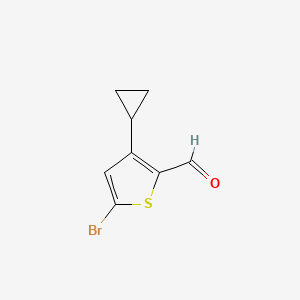
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
